1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
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Overview
Description
The compound “1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a benzyl group, a phenyl group, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could have aromatic properties, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring could participate in electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Angiotensin II Receptor Antagonists
Research on nonpeptide angiotensin II receptor antagonists has led to the development of a new series of N-(biphenylylmethyl)imidazoles. These compounds, characterized by potent antihypertensive effects upon oral administration, signify a significant advance over earlier series that were active only when administered intravenously. This research highlights the potential of such compounds in the treatment of hypertension (Carini et al., 1991).
Cardiac Electrophysiological Activity
Studies on N-substituted-4-(1H-imidazol-1-yl)benzamides have shown promising results in cardiac electrophysiological activity, comparable to that of known class III agents. This research suggests the 1H-imidazol-1-yl moiety as a viable alternative for producing class III electrophysiological activity, indicating potential applications in treating arrhythmias (Morgan et al., 1990).
Catalytic Synthesis
The oxidative carbonylation of 2-alkynylbenzamides catalyzed by palladium iodide has been explored for the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives. This research demonstrates the flexibility of catalytic systems in synthesizing complex organic compounds, which could have various applications in medicinal chemistry and materials science (Mancuso et al., 2014).
Antimicrobial and Antioxidant Activities
A study on compounds isolated from endophytic Streptomyces YIM67086 revealed antimicrobial and antioxidant activities, showcasing the potential of natural compounds in developing new therapeutics. This research underscores the importance of exploring natural sources for bioactive compounds with potential applications in treating infections and oxidative stress-related conditions (Yang et al., 2015).
Synthesis of Novel Compounds
The synthesis and biological evaluation of various benzamides and imidazoles have been reported, highlighting their potential in medicinal chemistry. These studies provide insights into the structure-activity relationships of these compounds, paving the way for the development of new drugs with improved efficacy and safety profiles (Harada et al., 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-18-7-11-20(12-8-18)24(30)27-22-13-9-19(10-14-22)15-29-16-23(26-17-29)25(31)28-21-5-3-2-4-6-21/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVDISHNDGKBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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